Antispasmodic Potency on Guinea Pig Ileum: Myristoylcholine (C14) vs. Palmitoylcholine (C16), Stearoylcholine (C18), and Lauroylcholine (C12)
In a direct comparative study using synthetic L-α-lysolecithins (LPCs) with varying fatty acid moieties, myristoyl-LPC (C14) exhibited the second-strongest non-competitive antispasmodic effect against histamine- and acetylcholine-induced contractions in guinea pig ileum. The rank order of potency was palmitoyl-LPC (C16) > myristoyl-LPC (C14) > stearoyl-LPC (C18) > lauroyl-LPC (C12) > decanoyl-LPC (C10) [1]. This demonstrates that the C14 chain provides an intermediate potency profile distinct from both shorter (C12) and longer (C16, C18) homologs.
| Evidence Dimension | Rank order of antispasmodic potency (based on suppression of maximal contraction and rightward shift of dose-response curves) |
|---|---|
| Target Compound Data | Rank 2 of 5 (myristoyl-LPC, C14) |
| Comparator Or Baseline | Palmitoyl-LPC (C16): Rank 1; Stearoyl-LPC (C18): Rank 3; Lauroyl-LPC (C12): Rank 4; Decanoyl-LPC (C10): Rank 5 |
| Quantified Difference | Potency rank difference: 1 position higher than stearoyl (C18), 2 positions higher than lauroyl (C12) |
| Conditions | Guinea pig ileum strips pretreated with 10⁻⁴ M LPC for 5 min; cumulative addition of histamine or acetylcholine |
Why This Matters
Researchers studying smooth muscle pharmacology or developing antispasmodic agents must select the appropriate chain length, as the potency profile is chain-length-dependent; myristoyl (C14) provides a specific intermediate activity level that cannot be achieved by substituting with C12 or C16 analogs.
- [1] Tsukatani, H., et al. (1984). Comparison of antispasmodic effect of synthetic lysolecithins with various fatty acid moieties on guinea pig ileum. Journal of Pharmacobio-Dynamics, 7(6), 400-408. DOI: 10.1248/bpb1978.7.400. View Source
